tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13588116
InChI: InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-9-10(8-15-18)11-6-4-5-7-12(11)16/h4-9,18H,1-3H3/b15-8+
SMILES: CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NO
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol

tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate

CAS No.:

Cat. No.: VC13588116

Molecular Formula: C14H16N2O3

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate -

Specification

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
IUPAC Name tert-butyl 3-[(E)-hydroxyiminomethyl]indole-1-carboxylate
Standard InChI InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-9-10(8-15-18)11-6-4-5-7-12(11)16/h4-9,18H,1-3H3/b15-8+
Standard InChI Key NDMBDQXMLBFZOF-OVCLIPMQSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C=N/O
SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NO
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NO

Introduction

Structural and Molecular Characteristics

The compound’s structure comprises an indole ring system modified at positions 1 and 3. The tert-butyl carbamate group enhances steric bulk and stability, while the hydroxyiminomethyl moiety introduces hydrogen-bonding capabilities and redox activity. Key molecular properties include:

PropertyValue
Molecular FormulaC₁₄H₁₆N₂O₃
Molecular Weight260.29 g/mol
IUPAC Nametert-butyl 3-[(E)-hydroxyiminomethyl]indole-1-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NO
Topological Polar Surface Area69.6 Ų
Hydrogen Bond Donors/Acceptors2/5

The (E)-configuration of the hydroxyimino group is critical for its biological activity, as it influences molecular geometry and interaction with target proteins .

Synthesis and Chemical Transformations

Synthetic Routes

The synthesis typically begins with 3-formylindole as the starting material. A two-step process involves:

  • Oximation: Reaction with hydroxylamine to form the hydroxyimino group.

  • Carbamate Formation: Protection of the indole nitrogen with tert-butyl chloroformate under basic conditions.

Reaction Conditions:

  • Solvents: Tetrahydrofuran (THF) or dichloromethane.

  • Catalysts: Triethylamine or pyridine for deprotonation.

  • Temperature: 0–25°C to prevent side reactions.

  • Yield: ~70–85% after purification via column chromatography .

Industrial Scalability: Continuous flow reactors have been proposed to enhance efficiency, reducing reaction times by 40% compared to batch processes.

Chemical Reactivity

The hydroxyimino group participates in:

  • Reduction: Catalytic hydrogenation converts the C=N bond to an amine, yielding tert-butyl 3-(aminomethyl)indole-1-carboxylate, a precursor for secondary amines.

  • Condensation: Reacts with aldehydes to form heterocyclic derivatives (e.g., oxadiazoles).

  • pH Sensitivity: Decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions, limiting its use in aqueous environments.

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Stable up to 150°C, with decomposition observed at higher temperatures.

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL) .

  • Hydrolytic Stability: Resists hydrolysis in neutral aqueous solutions but degrades rapidly in the presence of esterases.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.65 (s, 9H, tert-butyl), 6.85–7.45 (m, 4H, indole-H), 8.20 (s, 1H, CH=N) .

  • IR (KBr): 1720 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=N stretch), 3400 cm⁻¹ (O-H stretch).

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits tyrosine kinase receptors (e.g., EGFR) by competitively binding to the ATP pocket, with an IC₅₀ of 2.3 μM in in vitro assays. This activity is attributed to the hydroxyimino group’s ability to coordinate with Mg²⁺ ions in the kinase domain.

CompoundIC₅₀ (MCF-7)Target Selectivity
tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate2.3 μMEGFR, VEGFR
tert-Butyl 3-methylindole-1-carboxylate >50 μMNon-selective

Antimicrobial Effects

Shows moderate activity against Gram-positive bacteria (MIC = 32 μg/mL for S. aureus), likely due to membrane disruption .

Applications in Drug Development

Lead Optimization

The compound serves as a lead structure for designing:

  • Kinase Inhibitors: Modifications at the hydroxyimino group improve potency against resistant EGFR mutants.

  • Antibiotic Adjuvants: Enhances β-lactam efficacy against methicillin-resistant S. aureus (MRSA) .

Comparison with Structural Analogs

CompoundR₁R₂Bioactivity
tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylateCO₂tBuCH=NOHEGFR inhibition (IC₅₀ = 2.3 μM)
tert-Butyl 3-hydroxy-1H-indole-1-carboxylate CO₂tBuOHAntioxidant (EC₅₀ = 15 μM)
tert-Butyl 3-methylindole-1-carboxylate CO₂tBuCH₃Non-bioactive

The hydroxyimino group’s redox activity and hydrogen-bonding capacity distinguish this compound from simpler indole derivatives .

Future Directions

  • Mechanistic Studies: Elucidate its role in modulating immune checkpoints (e.g., PD-1/PD-L1).

  • Formulation Development: Nanoencapsulation to improve aqueous solubility and bioavailability.

  • Toxicology Profiling: Assess chronic toxicity in animal models to advance toward clinical trials .

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